Lipophilicity Shift (XLogP3-AA) Compared to N-Methyl Analog
The N-ethyl substitution on the piperidine ring of the target compound results in a higher computed lipophilicity compared to its closest N-methyl analog. The target compound exhibits an XLogP3-AA of 0.6, while the 1-((1-methylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde analog has an XLogP3-AA of 0.2 [1][2]. This 0.4 log unit increase is a quantifiable differentiation for procurement decisions where specific LogP ranges are required.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 1-((1-methylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (XLogP3-AA: 0.2) |
| Quantified Difference | +0.4 log units for the target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1][2] |
Why This Matters
This quantifiable difference supports the selection of the ethyl-substituted compound over the methyl analog in medicinal chemistry programs where fine-tuning lipophilicity is critical for achieving desired pharmacokinetic profiles.
- [1] PubChem. Compound Summary for CID 121208642: 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 121208669: 1-((1-methylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde. National Center for Biotechnology Information. View Source
